

Pharmacological profile of (+)-Carazolol

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Compound of Interest

Compound Name: (+)-Carazolol

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An In-depth Technical Guide to the Pharmacological Profile of **(+)-Carazolol**

Introduction

Carazolol is a potent, non-selective beta-adrenergic receptor ligand widely utilized in pharmacological research.[1][2] Structurally, it features a carbazole moiety linked to a propanolamine side chain.[2] Carazolol exists as two stereoisomers, (+) and (-)-Carazolol. The interaction with beta-adrenergic receptors is stereospecific, with the (-)-enantiomer demonstrating significantly greater potency than the (+)-stereoisomer.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of Carazolol, with a focus on its binding affinities, functional activities at different beta-adrenergic receptor subtypes, and the downstream signaling pathways it modulates. Detailed experimental protocols for its characterization are also provided for research professionals.

Core Pharmacological Properties

Carazolol is distinguished by its complex pharmacological profile, acting as a high-affinity inverse agonist at β_1 and β_2 -adrenergic receptors and, conversely, as a full agonist at the β_3 -adrenergic receptor subtype.[5][6]

Data Presentation: Receptor Binding and Functional Activity

The binding affinity and functional activity of Carazolol have been characterized across various beta-adrenergic receptor subtypes. The data, primarily from studies using racemic Carazolol, are summarized below.

Table 1: Binding Affinity of Carazolol for β -Adrenergic Receptors

Receptor Subtype	Ligand	K _d (nM)	K _i (nM)	Cell Type/Tissue	Reference(s)
β -Adrenergic (Cortical)	[³ H]Carazolol	0.15	-	Rat Cerebral Cortex	[5] [7]
β 1-Adrenergic	--INVALID-LINK-- Carazolol	0.135	-	Canine Ventricular Myocardium	[5] [6]
β 2-Adrenergic	--INVALID-LINK-- Carazolol	0.050	-	Canine Lung	[5] [6]
β 3-Adrenergic (Human)	Carazolol	-	2.0 \pm 0.2	CHO cells	[1] [5] [7]

Note: The binding affinity of Carazolol can be influenced by the presence of guanine nucleotides, indicating its sensitivity to the G protein-coupling state of the receptor.[\[3\]](#)[\[5\]](#)

Table 2: Functional Activity of Carazolol at β -Adrenergic Receptors

Receptor Subtype	Assay	Parameter	Value	Cell Type	Reference(s)
β 1-Adrenergic	cAMP Accumulation	Inverse Agonist Activity	Not Quantified	-	[5]
β 2-Adrenergic	cAMP Accumulation	Inverse Agonist Activity	Not Quantified	-	[5]
β 3-Adrenergic (Murine)	Adenylyl Cyclase Stimulation	EC ₅₀	25 nM	CHO cells	[5][7]
β 3-Adrenergic (Murine)	Lipolysis	Agonist Activity	-	3T3-F442A adipocytes	[8]

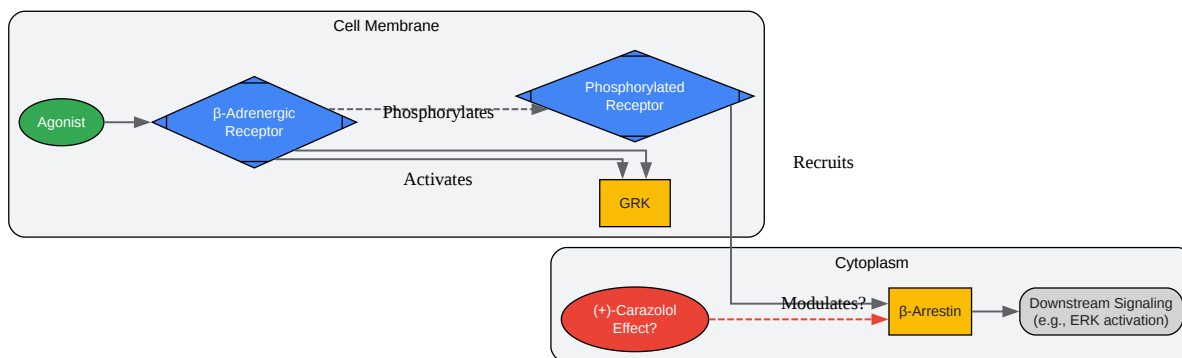
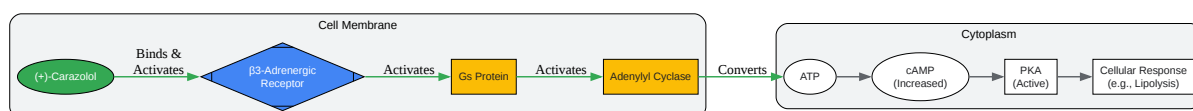
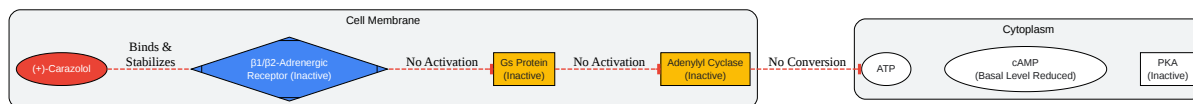
Note: While the inverse agonist effect of Carazolol at β 1 and β 2 receptors is well-established, specific IC₅₀ values are not consistently available in the reviewed literature.[5]

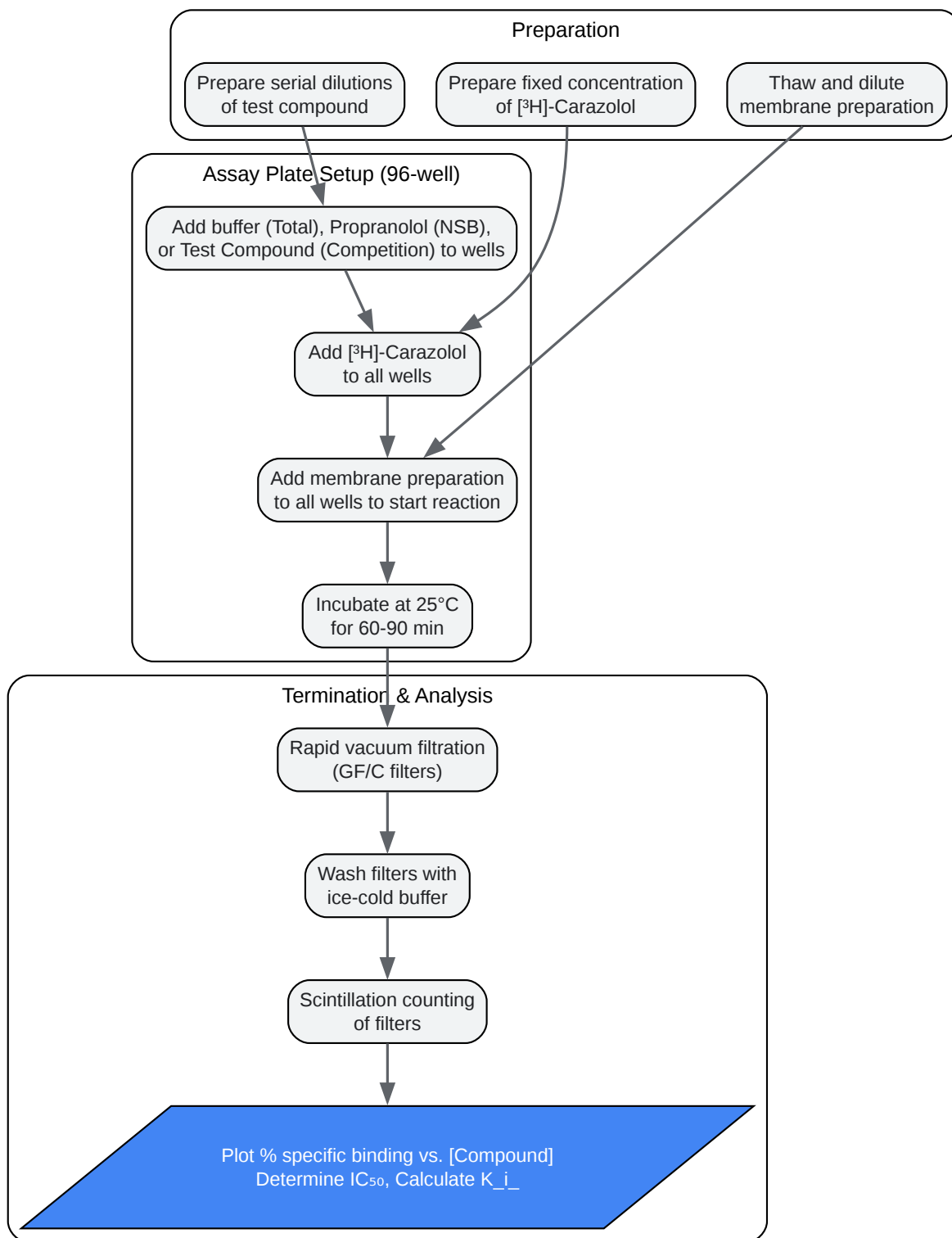
Signaling Pathways

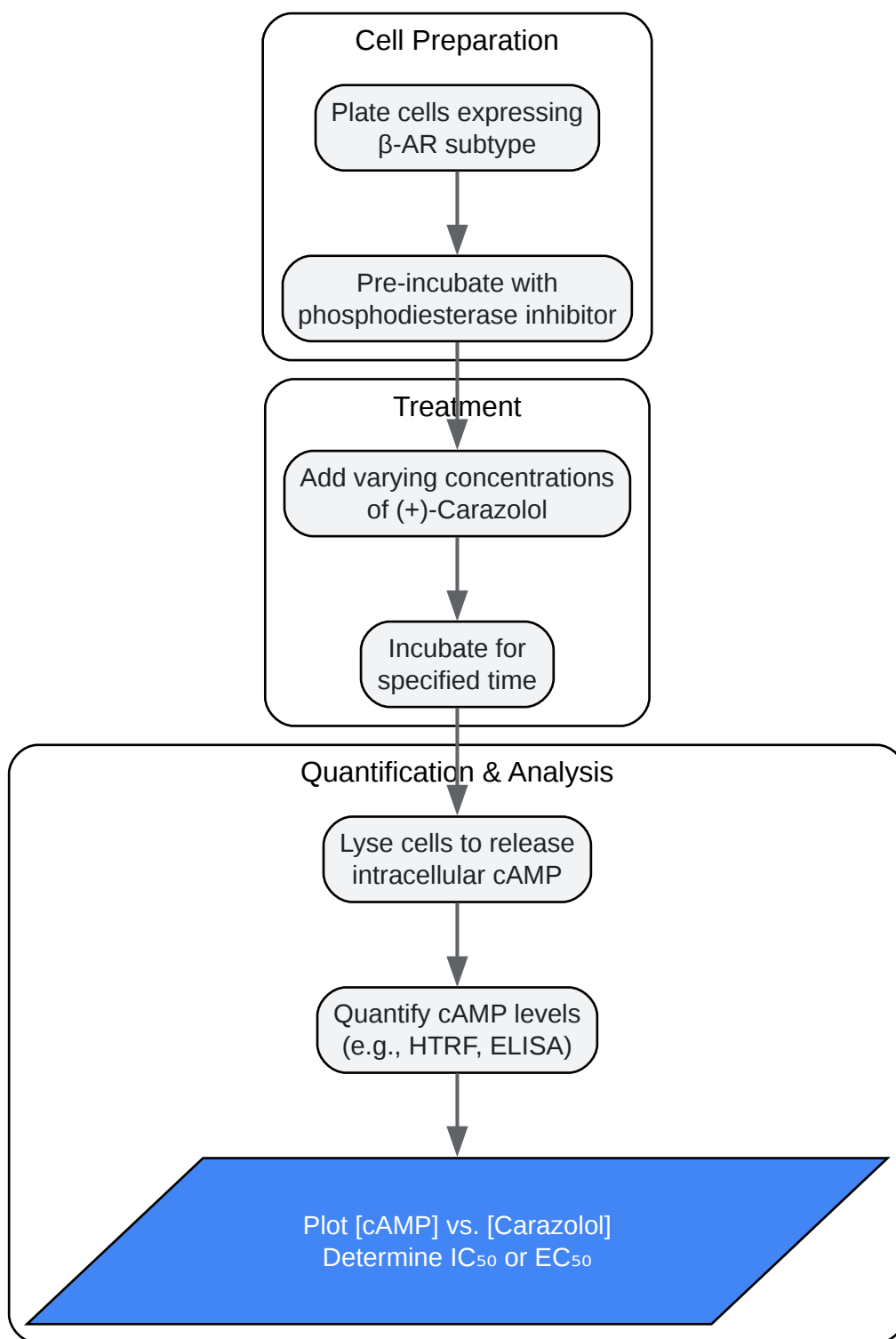
Carazolol's dual activity profile allows it to modulate distinct downstream signaling cascades depending on the receptor subtype.

Inverse Agonism at β 1/ β 2-Adrenergic Receptors

The canonical signaling pathway for β 1 and β 2-adrenergic receptors involves coupling to the stimulatory G protein, G_s, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[5][6] As an inverse agonist, Carazolol stabilizes the receptor in an inactive conformation, preventing this activation and thereby reducing basal levels of intracellular cAMP. [5] The crystal structure of the β 2-adrenergic receptor in complex with Carazolol (PDB: 2RH1) provides the structural basis for this mechanism.[5][9]







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